molecular formula C15H11NO3S3 B6523914 methyl 5'-(thiophene-2-amido)-[2,3'-bithiophene]-4'-carboxylate CAS No. 503431-94-5

methyl 5'-(thiophene-2-amido)-[2,3'-bithiophene]-4'-carboxylate

Cat. No.: B6523914
CAS No.: 503431-94-5
M. Wt: 349.5 g/mol
InChI Key: ZGTHGMSQEBRYKE-UHFFFAOYSA-N
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Description

Methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic aromatic compounds characterized by a five-membered ring containing one sulfur atom and four carbon atoms. These compounds are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate typically involves the formation of the bithiophene core followed by functionalization at specific positions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between thiophene rings . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under inert atmosphere.

Industrial Production Methods

Industrial production of thiophene derivatives, including methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate, may involve scalable synthetic routes such as the Gewald reaction or the Wilgerodt-Kindler reaction . These methods are favored for their efficiency and ability to produce large quantities of the desired compounds with high purity.

Mechanism of Action

The mechanism of action of methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate involves its interaction with specific molecular targets and pathways. In organic electronics, its conjugated structure allows for efficient charge transport and light emission. In biological applications, it may interact with cellular targets to exert antimicrobial or anticancer effects, although the exact molecular pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

Methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct electronic and biological properties. Its ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

methyl 2-(thiophene-2-carbonylamino)-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S3/c1-19-15(18)12-9(10-4-2-6-20-10)8-22-14(12)16-13(17)11-5-3-7-21-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTHGMSQEBRYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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